molecular formula C19H23NO4 B602283 Esreboxetine Metabolite B CAS No. 140431-51-2

Esreboxetine Metabolite B

カタログ番号 B602283
CAS番号: 140431-51-2
分子量: 329.40
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.

科学的研究の応用

Fibromyalgia Management

Esreboxetine, a highly selective norepinephrine reuptake inhibitor, has been reported to significantly improve symptoms in patients with fibromyalgia. Clinical trials showed notable reductions in pain scores and improvements in fatigue, patient function, and health-related quality of life compared to placebo. Esreboxetine's efficacy in fibromyalgia management highlights its potential therapeutic applications in treating chronic pain conditions (Arnold, Chatamra, Hirsch, & Stoker, 2010) (Arnold, Hirsch, Sanders, Ellis, & Hughes, 2012).

Metabolomic Profiling and Pathways Analysis

Research involving metabolomic profiling and pathways analysis of biological data sets, such as studies on Jujuboside B (JuB) for insomnia, provides insight into the potential applications of esreboxetine metabolite B. This includes understanding its effects on specific biochemical pathways and metabolites, which could inform therapeutic targets and drug discovery (Wang, Yang, Sun, & Zhang, 2012).

Predicting Antidepressant Outcomes

Metabolomics, examining plasma metabolites, has been utilized to explore molecular pathways underlying symptoms of depression and predicting depression recovery. This approach could potentially be applied to study esreboxetine metabolite B's impact on depression and its therapeutic effectiveness (Czysz et al., 2019).

Urethral Pressure Reflectometry for Stress Urinary Incontinence

Studies have shown that esreboxetine can significantly influence urethral closure function, making it a relevant area of study for stress urinary incontinence treatment. Urethral pressure reflectometry has been used to evaluate the pharmacological effects of esreboxetine on the urethra, highlighting its potential application in urological conditions (Klarskov et al., 2010).

Narcolepsy Treatment

Reboxetine has shown potential stimulant and anticataplectic effects in patients with narcolepsy. Its impact on daytime sleepiness and cataplexy symptoms underlines its possible application in managing sleep disorders (Larrosa et al., 2001).

特性

CAS番号

140431-51-2

製品名

Esreboxetine Metabolite B

分子式

C19H23NO4

分子量

329.40

外観

White Solid

純度

> 95%

数量

Milligrams-Grams

同義語

3-​ethoxy-​4-​(2-​morpholinylphenylmet​hoxy)​- Phenol; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。